molecular formula C11H18NO3P B594895 Diethyl 2-amino-5-methylphenylphosphonate CAS No. 42822-58-2

Diethyl 2-amino-5-methylphenylphosphonate

Cat. No.: B594895
CAS No.: 42822-58-2
M. Wt: 243.243
InChI Key: VBZDSGNZIWOBAL-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5-methylphenylphosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 2-amino-5-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-amino-5-methylphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-5-methylphenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-amino-5-methylphenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-amino-5-methylphenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-amino-5-chlorophenylphosphonate
  • Diethyl 2-amino-5-methoxyphenylphosphonate
  • Diethyl 2-amino-5-nitrophenylphosphonate

Uniqueness

Diethyl 2-amino-5-methylphenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications .

Properties

CAS No.

42822-58-2

Molecular Formula

C11H18NO3P

Molecular Weight

243.243

IUPAC Name

2-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

VBZDSGNZIWOBAL-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=C(C=CC(=C1)C)N)OCC

Origin of Product

United States

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